REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][O:4][C:5]1[CH:13]=[C:12]2[C:8]([C:9]([C:14]([O:16][CH3:17])=[O:15])=[CH:10][NH:11]2)=[CH:7][CH:6]=1.Cl[C:19]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[N:22]=[CH:21][CH:20]=1.O>CN(C)C=O>[CH3:3][O:4][C:5]1[CH:13]=[C:12]2[C:8]([C:9]([C:14]([O:16][CH3:17])=[O:15])=[CH:10][N:11]2[C:19]2[C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[N:22]=[CH:21][CH:20]=2)=[CH:7][CH:6]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.384 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
petroleum jelly
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(=CNC2=C1)C(=O)OC
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=NC2=CC=CC=C12
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at a temperature in the region of 40° C. for 0.3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at a temperature in the region of 120° C. for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with 200 cm3 of ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase is washed with 3 times 100 cm3 of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is then dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
Reaction Time |
0.3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=CN(C2=C1)C1=CC=NC2=CC=CC=C12)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |